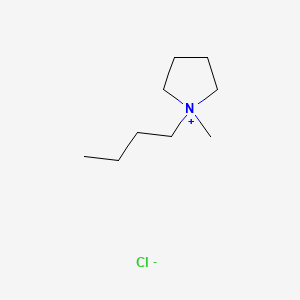
1-丁基-1-甲基吡咯烷鎓氯化物
描述
1-Butyl-1-methylpyrrolidinium Chloride (BMPC) is an organic compound that has been used in many scientific research applications. It is a quaternary ammonium salt with a wide range of properties, including solubility, stability, and reactivity. BMPC has been used in a variety of applications, including drug delivery, membrane protein studies, and biochemistry.
科学研究应用
电化学研究和络合物形成
1-丁基-1-甲基吡咯烷鎓氯化物已用于研究 RTIL 中的铜(I) 和铜(II) 氯配合物,揭示了三配位配合物 Cu(I)Cl32− 的存在,这在没有显着温度升高的有机氯铝酸盐中未发现 (Vainikka 等,2013)。
降解和环境应用
已在通过不同方法产生的硫酸根自由基降解的背景下进行了研究,包括在铁存在下进行电辅助活化以去除污染物 (Arellano 等,2019)。
热化学性质
研究包括通过燃烧量热法和质谱法确定相关化合物 1-丁基-1-甲基吡咯烷鎓双氰胺的标准摩尔生成焓,有助于了解其热化学性质 (Emel’yanenko 等,2008)。
在锂离子电池中的应用
研究探索了其在锂离子电池中作为阻燃添加剂的用途,显示出降低可燃性和增强热稳定性的效果 (Bae 等,2013)。
电沉积和合金形成
已经对离子液体 1-丁基-1-甲基吡咯烷鎓双氰胺中 Ni(II)/Fe(II) 的电沉积进行了研究,揭示了还原电位的分离和 Ni-Fe 合金的形成 (Lo 等,2016)。
热行为和电化学应用
研究了 1-丁基-1-甲基吡咯烷鎓氯化物和 TaCl5 混合物的热行为,突出了作为钽电化学沉积电解质的潜在应用 (Babushkina)。
气液平衡研究
研究包括测量 1-丁基-1-甲基吡咯烷鎓氯化物与水和 2-丙醇的二元气液平衡,有助于理解其与溶剂的相互作用 (Mohammed 等,2018)。
离子液体前体的合成
对微波辅助合成甲碳酸盐盐(包括 1-丁基-1-甲基吡咯烷鎓甲碳酸盐)的研究提出了一种制备离子液体库中间体的办法 (Holbrey 等,2010)。
作用机制
Target of Action
1-Butyl-1-methylpyrrolidinium Chloride, also known as BMIMCl, is an ionic liquid composed of a pyrrolidinium cation and a chloride anion . It primarily targets a wide range of organic and inorganic compounds, acting as a solvent in various chemical reactions .
Mode of Action
BMIMCl interacts with its targets by dissolving them, thereby facilitating various chemical reactions . It can also act as a phase-transfer catalyst in reactions such as oxidation and alkylation .
Biochemical Pathways
The specific biochemical pathways affected by BMIMCl depend on the nature of the chemical reactions it is involved in. As a solvent and phase-transfer catalyst, it can influence a variety of reactions, including those involving organic compounds and metals .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility and high thermal stability , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of BMIMCl’s action are largely dependent on the specific reactions it facilitates. It is known to be used in the synthesis of oxychloridoselenites . Additionally, it is also used as an effective corrosion inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BMIMCl. For instance, it is soluble in water , and its actions can be influenced by the presence of moisture . It is recommended to store it in an inert atmosphere at room temperature .
安全和危害
生化分析
Biochemical Properties
1-Butyl-1-methylpyrrolidinium chloride plays a significant role in biochemical reactions as a solvent and phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as oxidation and alkylation . The nature of these interactions is primarily based on its ionic properties, which allow it to stabilize transition states and intermediates in biochemical reactions. Additionally, 1-Butyl-1-methylpyrrolidinium chloride has been shown to inhibit certain enzymes, such as human organic cation transporter 2, by binding to their active sites .
Cellular Effects
1-Butyl-1-methylpyrrolidinium chloride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 1-Butyl-1-methylpyrrolidinium chloride can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been reported to cause irritation to the eyes, skin, and respiratory system, indicating its potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of 1-Butyl-1-methylpyrrolidinium chloride involves its interaction with biomolecules at the molecular level. It acts as a solvent, stabilizing transition states and intermediates in chemical reactions . Furthermore, it can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-1-methylpyrrolidinium chloride have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to moisture or high temperatures . Long-term exposure to 1-Butyl-1-methylpyrrolidinium chloride has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Butyl-1-methylpyrrolidinium chloride vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, such as irritation and organ damage . Threshold effects have been observed, with lower doses causing minimal changes in cellular function, while higher doses result in significant alterations in gene expression and metabolic pathways .
Metabolic Pathways
1-Butyl-1-methylpyrrolidinium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination from the body . It is moderately absorbed and extracted by the kidney, with the majority of the compound being eliminated in the urine as the parent compound . This indicates that 1-Butyl-1-methylpyrrolidinium chloride does not undergo extensive metabolic transformation in the body.
Transport and Distribution
Within cells and tissues, 1-Butyl-1-methylpyrrolidinium chloride is transported and distributed through interactions with transporters and binding proteins . It is a substrate for human organic cation transporter 2, which facilitates its uptake and distribution within the body . The compound’s localization and accumulation are influenced by its ionic properties, allowing it to interact with various cellular components.
Subcellular Localization
The subcellular localization of 1-Butyl-1-methylpyrrolidinium chloride is primarily determined by its ionic nature and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm and organelles, where it exerts its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments within the cell .
属性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.ClH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXKGZZTBKJFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031460 | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479500-35-1 | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479500-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479500351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidinium, 1-butyl-1-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV1ZJL59R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)


![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)